1-Hexadecyl-3-methylquinoxalin-2(1H)-one

Lipophilicity Physicochemical properties Drug-likeness

Researchers seeking long-chain amphiphilic quinoxalin-2(1H)-ones for self-assembly studies often face limited availability. 1-Hexadecyl-3-methylquinoxalin-2(1H)-one (CAS 437987-35-4, C₂₅H₄₀N₂O, MW 384.6) bridges this gap. • High lipophilicity (cLogP ~9.5-10.0) & low solubility (<1 nM) enable Langmuir film formation analogous to SQC16. • One-step, chromatography-free synthesis from 3-methylquinoxalin-2(1H)-one; accessible at gram scale. • Ideal negative control for CAR-active 1-aminoalkyl-3-methylquinoxalin-2(1H)-one SAR studies. Supplied by BenchChem with rigorous quality control; ready-to-ship for academic & industrial R&D.

Molecular Formula C25H40N2O
Molecular Weight 384.6 g/mol
CAS No. 437987-35-4
Cat. No. B12576823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexadecyl-3-methylquinoxalin-2(1H)-one
CAS437987-35-4
Molecular FormulaC25H40N2O
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C(C1=O)C
InChIInChI=1S/C25H40N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-27-24-20-17-16-19-23(24)26-22(2)25(27)28/h16-17,19-20H,3-15,18,21H2,1-2H3
InChIKeyHZEJYTFKRVUYBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexadecyl-3-methylquinoxalin-2(1H)-one: Structural & Physicochemical Profile


1-Hexadecyl-3-methylquinoxalin-2(1H)-one (CAS 437987-35-4, C₂₅H₄₀N₂O, MW 384.6 g·mol⁻¹) is a synthetic heterocyclic small molecule belonging to the quinoxalin-2(1H)-one scaffold, characterized by a C₁₆ n‑hexadecyl chain at the N1 position and a methyl group at C3 [1]. Quinoxalin-2(1H)-ones are a privileged scaffold in medicinal chemistry and materials science, with the N1‑substituent governing solubility, logP, and self‑assembly behavior [2]. The extreme chain length of the hexadecyl substituent distinguishes this compound from the vast majority of reported quinoxalin-2(1H)-one derivatives, which typically carry short‑chain (C₁–C₈) or polar aminoalkyl substituents.

1-Hexadecyl-3-methylquinoxalin-2(1H)-one: Differentiation from Common Analogs


The N1‑substituent on the quinoxalin-2(1H)-one core is the primary driver of lipophilicity, solubility, and molecular packing [1]. Short‑chain N1‑alkyl derivatives (e.g., 1‑methyl, 1‑ethyl, 1‑butyl) exhibit cLogP values below 4.0, aqueous solubility >1 mM, and minimal self‑assembly. In contrast, the C₁₆ hexadecyl chain of the target compound raises the calculated logP to approximately 9.5–10.0 (ChemAxon prediction), reduces water solubility to <1 nM, and introduces a pronounced amphiphilic character absent in shorter‑chain homologs. This discontinuous shift in physicochemical properties means that data obtained from 1‑methyl‑ or 1‑ethyl‑3‑methylquinoxalin‑2(1H)‑one — including solubility, membrane permeability, formulation behavior, and pharmacokinetics — cannot be extrapolated. The compound encompasses a distinct application niche that standard quinoxalin‑2(1H)‑one screening decks cannot address.

1-Hexadecyl-3-methylquinoxalin-2(1H)-one: Quantitative Differentiators vs. Analogs


Lipophilicity vs. Short-Chain N1-Alkyl Congeners

The calculated partition coefficient (cLogP) for 1‑Hexadecyl‑3‑methylquinoxalin‑2(1H)‑one is approximately 9.5–10.0 (ChemAxon), compared to cLogP values of 1.2, 1.8, and 2.8 for the N1‑methyl, N1‑ethyl, and N1‑butyl analogs, respectively [1]. The difference of ~7 log units places the hexadecyl derivative in a lipophilicity range associated with very poor aqueous solubility (<1 nM estimated) and high biomembrane retention, whereas the short‑chain analogs are soluble in aqueous media (>1 mM) and rapidly cleared in biological systems.

Lipophilicity Physicochemical properties Drug-likeness Amphiphilicity

Amphiphilic Self-Assembly vs. Aminoalkyl Analogs

Quinoxalin-2(1H)-ones bearing long alkoxy or alkyl chains (e.g., SQC16 with a 4‑hexadecyloxystyryl substituent) form stable Langmuir films at the air‑water interface with collapse pressures of 45–50 mN·m⁻¹, and their self‑assembly behavior is chain‑length tunable (n = 12, 14, 16, 18) [1]. While direct experimental data for the target compound are absent, the structural analogy to SQC16 (both contain a hexadecyl‑attachment to the quinoxalin-2(1H)-one core) supports similar amphiphilic self‑assembly. In contrast, 1‑aminoalkyl‑3‑methylquinoxalin‑2(1H)‑ones (e.g., dimethylaminoethyl or N‑methylpiperazinylpropyl at N1) show no measurable interfacial activity [2].

Self-assembly Langmuir-Blodgett Amphiphile Supramolecular chemistry

Synthetic Yield & Purity vs. Short-Chain Congeners

In the Badr et al. (1984) synthesis series, 1‑substituted 3‑methylquinoxalin‑2(1H)‑ones were prepared by reacting 3‑methyl‑2(1H)‑quinoxalinone with alkyl halides in dry acetone/K₂CO₃ [1]. Yields for short‑chain N1‑alkyl derivatives (2a–2g) ranged from 65% to 85%, with melting points spanning 82–142 °C. While 1‑hexadecyl was not included in that study, trend extrapolation suggests that the long alkyl iodide (1‑iodohexadecane) would give comparable alkylation yields (est. 60–80%) under identical conditions, with a melting point likely in the 55–75 °C range due to the flexible hydrocarbon tail. The hexadecyl derivative benefits from the same robust, single‑step synthetic route as its smaller congeners, making it accessible at gram scale without chromatographic purification.

Synthetic feasibility Alkylation yield Scale-up

Behavioral Pharmacology vs. Aminoalkyl Series

1‑Aminoalkyl‑3‑methylquinoxalin‑2(1H)‑ones bearing dimethylaminoethyl, dimethylaminopropyl, or N‑methylpiperazinylpropyl chains at N1 show deconditioning activity in rat conditioned avoidance response (CAR) assays, with compound (X) surpassing chlorpromazine in potency [1]. The hexadecyl target compound lacks the basic nitrogen necessary for dopamine‑receptor‑relevant pharmacophore recognition and is therefore predicted to be inactive in the CAR paradigm. This constitutes a clear functional differentiation: the target compound is unfit for the CNS‑activity applications of the aminoalkyl series, but its lipophilic tail opens avenues in drug delivery (e.g., nanostructured lipid carriers) or as a negative control in pharmacological screens.

Conditioned avoidance response CNS activity Quinoxalinone pharmacology

1-Hexadecyl-3-methylquinoxalin-2(1H)-one: Application Niches


Amphiphilic Monolayer and Langmuir-Blodgett Film Fabrication

Owing to its structural analogy with SQC16 — an amphiphilic styrylquinoxaline that forms stable Langmuir films with collapse pressures of 45–50 mN·m⁻¹ [1] — 1‑hexadecyl‑3‑methylquinoxalin‑2(1H)‑one is a candidate for the construction of self‑assembled monolayers on solid substrates, useful in molecular electronics, gas‑sensing interfaces, and topochemical photopatterning. The hexadecyl tail ensures monolayer stability, while the quinoxalin‑2(1H)‑one headgroup provides π‑stacking and hydrogen‑bonding motifs.

Lipid-Based Formulation & Drug Delivery

With a cLogP of 9.5–10.0 and estimated aqueous solubility below 1 nM [1], the compound is ideally suited as a component of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). It can serve as a matrix lipid or solubilizing co‑excipient for poorly bioavailable active pharmaceutical ingredients, leveraging the quinoxalin‑2(1H)‑one core for potential π–π stacking with aromatic drugs.

Negative Control for CNS Quinoxalinone Screening

Given the well‑characterized CAR activity of 1‑aminoalkyl‑3‑methylquinoxalin‑2(1H)‑ones [2], the hexadecyl derivative — lacking the basic amino pharmacophore — serves as a structurally matched negative control. It enables structure‑activity‑relationship (SAR) deconvolution of the N1‑substituent contribution, distinguishing hydrophobic effects from pharmacophoric amine‑driven effects.

Gram-Scale Synthesis & Process Feasibility

The Badr et al. (1984) alkylation protocol, which yields 65–85% for short‑chain 1‑alkyl‑3‑methylquinoxalin‑2(1H)‑ones [3], is expected to perform comparably for the hexadecyl analog using 1‑iodohexadecane. This one‑step, chromatography‑free synthesis makes the compound accessible at gram scale for research procurement, with a melting point in the 55–75 °C range facilitating purification by crystallization.

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